Product packaging for Methyl 4-oxopiperidine-1-carboxylate(Cat. No.:CAS No. 29976-54-3)

Methyl 4-oxopiperidine-1-carboxylate

Cat. No.: B1345593
CAS No.: 29976-54-3
M. Wt: 157.17 g/mol
InChI Key: HOEOMWYFJBSYSF-UHFFFAOYSA-N
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Description

Contextualizing Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry

The piperidine moiety, a six-membered heterocyclic amine, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. researchgate.netresearchgate.net Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.

Piperidine derivatives are integral components in numerous classes of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. chemsrc.comsigmaaldrich.com They are found at the core of drugs targeting the central nervous system, including analgesics and antipsychotics, as well as in cardiovascular, antiviral, and anticancer agents. chemsrc.comsigmaaldrich.com The nitrogen atom within the piperidine ring is often a key feature, as it can be protonated at physiological pH, facilitating interactions with biological macromolecules through hydrogen bonding and electrostatic forces. The continued interest in piperidine-containing compounds underscores the enduring importance of this heterocyclic system in drug discovery and development. researchgate.netresearchgate.net

Significance of Methyl 4-oxopiperidine-1-carboxylate as a Strategic Synthetic Intermediate

This compound stands out as a particularly valuable building block for synthetic chemists. Its structure incorporates several key features that render it a strategic intermediate. The ketone at the 4-position provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse substituents at this position.

The nitrogen atom is protected by a methoxycarbonyl group, which serves two important functions. Firstly, it deactivates the nitrogen towards unwanted side reactions, ensuring that chemical modifications are directed primarily at the ketone. Secondly, this protecting group can be readily removed under specific conditions to allow for subsequent functionalization of the nitrogen atom. This controlled reactivity is crucial for the stepwise construction of complex target molecules.

The utility of this compound is exemplified by its application in the synthesis of high-potency analgesics. For instance, it is a key precursor in the synthesis of remifentanil analogues, a class of potent opioid agonists. sigmaaldrich.com The synthesis of these complex molecules often involves a multi-step sequence where the piperidine ring, and specifically the 4-position, is methodically elaborated.

Overview of Current Research Trends and Academic Interest in the Compound and its Analogues

Current research continues to highlight the importance of this compound and its analogues in medicinal chemistry and drug discovery. Academic and industrial interest is driven by the ongoing need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

One notable trend is the use of this scaffold in the development of kinase inhibitors. For example, a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of CP-690550, a potent inhibitor of the Janus kinase 3 (Jak3). nih.gov This demonstrates the adaptability of the substituted piperidone framework for creating molecules that can target specific enzymes implicated in disease.

Furthermore, research into analogues of this compound is expanding the accessible chemical space for drug discovery. By varying the ester group on the nitrogen (e.g., ethyl, benzyl) or introducing substituents at other positions on the piperidine ring, chemists can fine-tune the steric and electronic properties of the resulting molecules. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The synthesis of donepezil (B133215) analogues, a drug used for the treatment of Alzheimer's disease, from substituted 4-piperidones further illustrates the enduring relevance of this class of intermediates in the development of new therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B1345593 Methyl 4-oxopiperidine-1-carboxylate CAS No. 29976-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEOMWYFJBSYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184071
Record name Methyl 4-oxopiperidine-1-carboxylate
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29976-54-3
Record name 1-Piperidinecarboxylic acid, 4-oxo-, methyl ester
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Record name Methyl 4-oxopiperidine-1-carboxylate
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Record name Methyl 4-oxopiperidine-1-carboxylate
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Record name Methyl 4-oxopiperidine-1-carboxylate
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Reactivity and Chemical Transformations of Methyl 4 Oxopiperidine 1 Carboxylate

Reactions at the Ketone Carbonyl Group (C4)

The ketone functionality at the C4 position is a primary site for nucleophilic attack and condensation reactions, providing a gateway to various substituted piperidines.

Nucleophilic Additions and Reductions to Hydroxyl-Piperidines

The electrophilic carbon of the C4 carbonyl group readily undergoes addition reactions with various nucleophiles.

Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that attack the carbonyl carbon to form tertiary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.comwisc.edu The reaction proceeds via a nucleophilic addition mechanism, where the carbanionic part of the organometallic reagent forms a new carbon-carbon bond with the carbonyl carbon.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, methyl 4-hydroxypiperidine-1-carboxylate, using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high selectivity for ketones in the presence of esters. commonorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically carried out in a protic solvent like methanol or ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they may also reduce the ester group of the carbamate (B1207046) if the reaction conditions are not carefully controlled.

Reductive Amination: Reductive amination is a powerful method for introducing an amino group at the C4 position. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, respectively, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone. commonorganicchemistry.comacsgcipr.orgharvard.edu

Reaction TypeReagent/ConditionsProduct Type
Grignard ReactionRMgX, then H₃O⁺4-Alkyl-4-hydroxypiperidine
ReductionNaBH₄, MeOH4-Hydroxypiperidine (B117109)
Reductive AminationR₂NH, NaBH₃CN4-Aminopiperidine (B84694)

Carbonyl Olefination Reactions

The conversion of the C4 carbonyl group into a carbon-carbon double bond is a valuable transformation for the synthesis of exocyclic methylene (B1212753) piperidines and related structures.

Wittig Reaction: The Wittig reaction provides a reliable method for the olefination of the 4-oxopiperidine. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium ylide (Wittig reagent), which reacts with the ketone to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction for the synthesis of alkenes. nrochemistry.comalfa-chemistry.comwikipedia.org It employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble and easily removed from the reaction mixture. The HWE reaction typically shows high (E)-selectivity. alfa-chemistry.comwikipedia.org However, unexpected epimerization at the C2 position has been observed in the HWE reaction of certain chiral 2-substituted-4-oxopiperidines, suggesting that the reaction mechanism can be influenced by the substrate structure. researchgate.netrsc.org

Olefination ReactionReagentKey Features
Wittig ReactionPhosphonium Ylide (Ph₃P=CHR)Stereoselectivity depends on ylide stability.
Horner-Wadsworth-EmmonsPhosphonate Carbanion ((RO)₂P(O)CHR⁻)Generally high (E)-selectivity; water-soluble byproduct.

Enamine and Enolate Chemistry in Piperidin-4-one Systems

The presence of α-protons adjacent to the C4 carbonyl group allows for the formation of enolates and enamines, which are key nucleophilic intermediates in many carbon-carbon bond-forming reactions.

Enamine Chemistry: Methyl 4-oxopiperidine-1-carboxylate can react with secondary amines, such as pyrrolidine or morpholine, under acidic catalysis to form an enamine. masterorganicchemistry.comwikipedia.org The resulting enamine is a nucleophilic species that can undergo alkylation at the α-carbon upon reaction with alkyl halides, a transformation known as the Stork enamine alkylation. msu.educambridge.org Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, yielding the α-alkylated piperidone.

Enolate Chemistry: The α-protons of the piperidone are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.org The enolate is a powerful nucleophile and can be alkylated with alkyl halides. 182.160.97 The regioselectivity of enolate formation (i.e., deprotonation at C3 vs. C5) can be controlled by the reaction conditions. Kinetically controlled conditions (strong, bulky base at low temperature) favor the formation of the less substituted enolate, while thermodynamically controlled conditions (weaker base at higher temperature) lead to the more substituted, and more stable, enolate.

IntermediateFormationSubsequent Reaction
EnamineReaction with a secondary amine (e.g., pyrrolidine)Alkylation with alkyl halides (Stork enamine alkylation)
EnolateDeprotonation with a strong base (e.g., LDA)Alkylation with alkyl halides

Reactions Involving the Methyl Ester Carbamate Moiety (N1)

The N-methoxycarbonyl group serves as a protecting group for the piperidine (B6355638) nitrogen, but it can also be a site for chemical transformations.

Decarboxylation and Deprotection Strategies

Removal of the N-methoxycarbonyl group is a common step in the synthesis of N-unsubstituted or N-differently substituted piperidines. The deprotection of the analogous N-fluorenylmethyloxycarbonyl (Fmoc) group is well-documented and proceeds via a base-catalyzed β-elimination mechanism. nih.govspringernature.comyoutube.com While the methoxycarbonyl group is generally more stable, similar principles can be applied.

Common methods for the cleavage of carbamates include acidic or basic hydrolysis, and reductive cleavage. For the tert-butoxycarbonyl (Boc) group, which is structurally related, cleavage is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Deprotection StrategyReagents/ConditionsComments
Acidic HydrolysisStrong acids (e.g., HBr, TFA)Harsh conditions that may affect other functional groups.
Basic HydrolysisStrong bases (e.g., NaOH, KOH)Can lead to saponification of other ester groups.

Transamidation and Transesterification Reactions

The carbamate functionality can potentially undergo transamidation and transesterification reactions, although these are less common than deprotection.

Transamidation: This reaction would involve the conversion of the methyl carbamate into a different amide or urea derivative by reacting it with an amine. While not extensively reported for N-methoxycarbonyl piperidines, transamidation of N,N-Boc₂ amides has been achieved under strongly basic conditions, suggesting the feasibility of such transformations.

Transesterification: In a transesterification reaction, the methyl group of the carbamate would be exchanged for a different alkyl or aryl group by reaction with an alcohol in the presence of a suitable catalyst. This would allow for the modification of the N-protecting group without its complete removal.

Ring Expansion and Contraction Reactions of the Piperidine Core

The six-membered piperidine ring of this compound can be modified to form larger or smaller ring systems through various chemical strategies. These transformations are valuable for accessing diverse molecular scaffolds.

One notable method for ring expansion is the Tiffeneau-Demjanov rearrangement . This reaction sequence typically involves the conversion of a cyclic ketone to a β-amino alcohol, which, upon treatment with nitrous acid, undergoes a one-carbon ring expansion. For this compound, this would first involve the formation of a cyanohydrin at the C4 position, followed by reduction of the nitrile to a primary amine, yielding a 4-(aminomethyl)-4-hydroxypiperidine derivative. Subsequent diazotization of the primary amine with nitrous acid would generate an unstable diazonium salt, which then rearranges with concomitant ring expansion to afford a seven-membered azepanone.

Conversely, photochemical ring contraction represents a potential route to five-membered rings from the piperidine core. While direct examples with this compound are not prevalent in the literature, related saturated heterocycles are known to undergo such transformations. These reactions often proceed via a Norrish-type photochemical process, where irradiation leads to the formation of a diradical intermediate that can subsequently cyclize to a smaller ring system with the extrusion of a small molecule.

Table 1: Overview of Potential Ring Size Alteration Reactions
Reaction TypeKey ReagentsIntermediateProduct Type
Tiffeneau-Demjanov Ring Expansion1. HCN/base 2. Reducing agent (e.g., LiAlH4) 3. NaNO2/HCl4-(Aminomethyl)-4-hydroxypiperidine derivativeAzepanone (7-membered ring)
Photochemical Ring ContractionUV lightDiradicalPyrrolidine derivative (5-membered ring)

Cycloaddition and Rearrangement Processes Involving this compound Derivatives

The carbonyl group of this compound is a key handle for participating in various cycloaddition and rearrangement reactions, leading to the formation of complex spirocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of spirocycles in biologically active molecules.

Spiro-heterocycle synthesis is a prominent application. The ketone can undergo condensation with various binucleophilic reagents to construct a second ring at the C4 position. For instance:

Spiro-oxindoles can be synthesized through a [3+2] cycloaddition reaction. This typically involves the reaction of an isatin-derived azomethine ylide with an exocyclic double bond created at the C4 position of the piperidine ring.

Spiro-hydantoins are accessible via the Bucherer-Bergs reaction, where the piperidone is treated with an alkali cyanide and ammonium carbonate. This multicomponent reaction leads to the formation of a spiro-imidazolidine-2,4-dione.

Spiro-thiazolidinones can be prepared by the reaction of the piperidone with a β-amino thiol, such as cysteine, or by a multi-step sequence involving the formation of an intermediate imine followed by cyclization with a mercaptoacetic acid derivative.

Table 2: Synthesis of Spiro-Heterocycles from this compound
Spiro-HeterocycleTypical ReactionKey Reagents
Spiro-oxindole[3+2] CycloadditionIsatin, secondary amino acid
Spiro-hydantoinBucherer-Bergs ReactionKCN/NaCN, (NH4)2CO3
Spiro-thiazolidinoneCondensation/Cyclizationβ-amino thiol or aromatic amine and thioglycolic acid

Derivatives of this compound can also participate in formal Diels-Alder reactions . For example, conversion of the ketone to an enamine or enol ether would generate an electron-rich diene system that could react with suitable dienophiles. Conversely, the formation of an α,β-unsaturated ketone derivative would provide a dienophile for reaction with a diene. These aza-Diels-Alder type reactions are powerful methods for the construction of polycyclic nitrogen-containing frameworks.

Exploiting this compound as a Building Block for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems, where another ring is annulated to the piperidine core. These reactions often take advantage of the reactivity of the ketone and the adjacent methylene positions.

A well-established method for the synthesis of fused thiophenes is the Gewald reaction . This multicomponent reaction involves the condensation of a ketone, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. When applied to this compound, this reaction yields a 2-aminothiophene ring fused to the piperidine, specifically a thieno[2,3-c]piperidine derivative.

The synthesis of fused pyrimidine rings is another important application. For example, pyrido[4,3-d]pyrimidines can be constructed by first reacting the β-keto ester functionality (which can be introduced at the C3 position of the piperidone) with a guanidine or amidine derivative. This leads to the formation of a pyrimidine ring fused to the piperidine. Similarly, thiazolopyrimidines , which are fused systems containing both a thiazole and a pyrimidine ring, can be synthesized through multi-step sequences that often utilize the piperidone as a scaffold. These syntheses highlight the utility of the piperidone core in constructing complex, medicinally relevant heterocyclic systems.

Table 3: Synthesis of Fused Heterocyclic Systems
Fused SystemSynthetic MethodKey Reagents/Intermediates
Thieno[2,3-c]piperidineGewald ReactionActivated nitrile, elemental sulfur, base
Pyrido[4,3-d]pyrimidineCondensation/Cyclizationβ-keto ester derivative, guanidine/amidine
ThiazolopyrimidineMulti-step synthesisVarious, often involving initial formation of a thiazole or pyrimidine ring

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Oxopiperidine 1 Carboxylate

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence):No public data exists detailing the electronic absorption (UV-Vis) or emission (fluorescence) properties of this compound, which would provide information on its chromophores and electronic transitions.

In the interest of scientific accuracy and adherence to the strict content requirements, the article cannot be generated without these fundamental experimental results. To provide such an analysis would require either direct experimental measurement or the future publication of this data by the scientific community.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a powerful analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information regarding the solid-state molecular geometry and conformation of methyl 4-oxopiperidine-1-carboxylate.

Should such data become available, a detailed analysis would typically include the following:

Crystallographic Parameters: A data table summarizing key crystallographic information, such as the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Molecular Geometry: Interactive data tables detailing precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for a thorough understanding of the geometric relationships between atoms.

Conformation of the Piperidine (B6355638) Ring: An in-depth discussion of the piperidine ring's conformation, which is expected to adopt a chair, boat, or twist-boat conformation. Torsion angles within the ring would be the primary indicators of its specific puckering.

Orientation of Substituents: Analysis of the orientation of the methyl carboxylate group at the nitrogen atom (N1) and the oxo group at the carbon atom (C4). This would involve examining whether these groups occupy axial or equatorial positions relative to the piperidine ring.

Intermolecular Interactions: A description of any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal lattice.

Without experimental data from a single-crystal X-ray diffraction study, any discussion on the solid-state structure of this compound would be purely theoretical. The precise bond lengths, angles, and the preferred conformation of the molecule in the solid state remain to be experimentally determined and reported.

Computational Chemistry Approaches to Methyl 4 Oxopiperidine 1 Carboxylate

Quantum Chemical Calculations: Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for calculating the optimized geometry of molecules, where the goal is to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For Methyl 4-oxopiperidine-1-carboxylate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nih.gov

The geometry optimization of this compound typically reveals that the piperidine (B6355638) ring adopts a stable chair conformation to minimize steric strain. The carbamate (B1207046) group attached to the nitrogen atom influences the electronic distribution and geometry of the ring. The optimized structure provides a foundational model for further computational analyses.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (ketone)1.215
Bond Length (Å)C-N (ring)1.468
Bond Length (Å)N-C (carbamate)1.375
Bond Length (Å)C=O (carbamate)1.220
Bond Angle (°)C-N-C (ring)112.5
Bond Angle (°)C-C(O)-C117.0
Dihedral Angle (°)C-N-C(O)-O-178.5

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Charge Transfer

Molecular orbital theory describes the wave-like behavior of electrons in molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

For this compound, the HOMO is typically localized on the nitrogen atom of the piperidine ring and the oxygen atoms of the carbamate group, which are electron-rich regions. The LUMO is generally centered on the carbonyl carbon of the ketone group, an electron-deficient site. The energy gap can be used to understand intramolecular charge transfer processes.

Table 2: Predicted Frontier Molecular Orbital Energies
ParameterPredicted Value (eV)
HOMO Energy-7.25
LUMO Energy-0.88
HOMO-LUMO Energy Gap (ΔE)6.37

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack. Blue regions denote positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net

In the MEP surface of this compound, the most negative potential (red/yellow) is concentrated around the oxygen atom of the ketone group, making it the primary site for electrophilic attack. The regions around the hydrogen atoms exhibit a positive potential (blue), indicating them as sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization Effects

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines intramolecular delocalization, hyperconjugative interactions, and charge transfer by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, significant interactions include the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent antibonding orbitals. For instance, a strong interaction is expected between the lone pair of the nitrogen atom (LP(N)) and the antibonding orbital of the adjacent carbonyl group (π* C=O) of the carbamate.

Table 3: NBO Analysis of Key Intramolecular Interactions
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N1)π* (C7=O3)55.8
LP (O2)σ* (N1-C7)28.5
σ (C2-H)σ* (N1-C6)4.2

Topological Analyses: Atom in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) for Chemical Bonding Characterization

Topological analyses of electron density provide profound insights into the nature of chemical bonds.

Atom in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de Critical points in the electron density, particularly bond critical points (BCPs) found between two bonded atoms, are analyzed to characterize the nature of the chemical bond. wiley-vch.de The value of the electron density (ρBCP) and its Laplacian (∇²ρBCP) at the BCP are indicative of bond type. For covalent bonds, ρBCP is high and ∇²ρBCP is negative.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. cam.ac.ukaps.org It provides a clear picture of electron localization in atomic and molecular systems. cam.ac.uk ELF values range from 0 to 1. aps.org High ELF values (close to 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. jussieu.fr

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize areas of high electron localization. researchgate.netrsc.org LOL values greater than 0.5 indicate regions where electron localization is dominant. It is particularly useful for identifying the spatial extent of covalent bonds and lone pairs. researchgate.net

For this compound, these analyses would confirm the covalent nature of the C-C, C-H, C-N, and C=O bonds and visualize the lone pair regions on the nitrogen and oxygen atoms.

Table 4: Predicted AIM Parameters for Selected Bonds
BondElectron Density (ρBCP) (a.u.)Laplacian (∇²ρBCP) (a.u.)
C=O (ketone)0.380-0.950
C-N (ring)0.255-0.720
N-C (carbamate)0.290-0.810

Conformational Analysis and Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.orgwikipedia.org Conformational analysis involves exploring the PES to identify stable conformers (energy minima) and transition states between them. longdom.org This is crucial for flexible molecules like this compound.

The primary conformational flexibility arises from the puckering of the piperidine ring. PES mapping, by systematically varying key dihedral angles, can identify various conformers such as the chair, boat, and twist-boat. For this molecule, the chair conformation is expected to be the global energy minimum, being significantly more stable than the higher-energy boat or twist-boat forms.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, providing a valuable tool for structure verification and interpretation of experimental data. nih.gov

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for nuclei like ¹H and ¹³C. nih.gov These predicted shifts are often in good agreement with experimental values and can help in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, the most significant transition is typically the n → π* transition associated with the ketone carbonyl group.

Table 5: Predicted Spectroscopic Data
SpectroscopyParameterPredicted ValueAssignment
¹³C NMRδ (ppm)208.5C=O (ketone)
δ (ppm)155.0C=O (carbamate)
δ (ppm)52.5-OCH₃
IRFrequency (cm⁻¹)1725C=O stretch (ketone)
Frequency (cm⁻¹)1700C=O stretch (carbamate)
Frequency (cm⁻¹)1250C-N stretch
UV-Visλmax (nm)285n → π* transition

Quantitative Structure-Activity Relationship (QSAR) Descriptors and Reactivity Indices

In the field of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) models are pivotal tools for predicting the biological activity of chemical compounds based on their physicochemical properties. For this compound, a range of QSAR descriptors and reactivity indices can be calculated to understand its chemical behavior and potential interactions with biological systems. These descriptors are numerical values that quantify different aspects of the molecule's structure and electronic properties.

QSAR studies on piperidine derivatives often employ a variety of descriptors to build robust predictive models. researchgate.netnih.govnih.gov These can be broadly categorized into topological, quantum-chemical, and spatial descriptors. Topological descriptors provide information about the connectivity of atoms in the molecule, while quantum-chemical descriptors, derived from quantum mechanical calculations, describe the electronic properties. nih.gov Spatial parameters, on the other hand, relate to the three-dimensional arrangement of the molecule.

Reactivity indices are a subset of quantum-chemical descriptors that offer insights into the reactivity of a molecule. These indices are crucial for understanding how this compound might participate in chemical reactions, including those with biological targets. Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical potential, hardness, and electrophilicity. scirp.orgnih.gov A smaller HOMO-LUMO gap, for instance, suggests higher reactivity. mdpi.com

Due to the absence of specific published experimental or calculated QSAR data for this compound, the following tables present a set of representative QSAR descriptors and reactivity indices that are typically calculated for similar N-alkoxycarbonyl piperidone compounds. These values are for illustrative purposes to demonstrate the types of data used in such computational analyses.

Table 1: Representative QSAR Descriptors for a Typical N-Alkoxycarbonyl Piperidone

Descriptor TypeDescriptor NameRepresentative ValueSignificance
Topological Wiener Index (W)450Describes the sum of distances between all pairs of atoms.
Balaban Index (J)2.5A distance-based topological index that considers the size of the molecule.
Kier & Hall Connectivity (χ)3.8Relates to the branching and complexity of the molecular structure.
Quantum-Chemical Dipole Moment (μ)2.1 DIndicates the polarity of the molecule, influencing solubility and binding.
Total Energy (E_total)-550 a.u.The total electronic energy of the molecule in its ground state.
Surface Area (A)180 ŲThe total surface area of the molecule, relevant for intermolecular interactions.
Spatial Molecular Volume (V)150 ųThe volume occupied by the molecule.
Ovality1.4A measure of the deviation of the molecular shape from a perfect sphere.

Table 2: Representative Reactivity Indices for a Typical N-Alkoxycarbonyl Piperidone

Reactivity IndexFormulaRepresentative Value (eV)Interpretation
HOMO Energy E_HOMO-7.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy E_LUMO-0.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap ΔE = E_LUMO - E_HOMO6.7Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Ionization Potential (I) I ≈ -E_HOMO7.5The energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -E_LUMO0.8The energy released when an electron is added to the molecule.
Chemical Potential (μ) μ = (E_HOMO + E_LUMO) / 2-4.15Represents the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 23.35Measures the resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ² / (2η)2.56Quantifies the ability of a molecule to accept electrons.

These descriptors and indices are instrumental in the rational design of novel piperidine derivatives with desired biological activities. By establishing a correlation between these calculated parameters and experimentally observed activities, computational chemists can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. researchgate.net

Applications in Advanced Organic Synthesis

Methyl 4-oxopiperidine-1-carboxylate as a Versatile Chiral Building Block in Enantioselective Synthesis

While this compound is itself an achiral molecule, its significance in enantioselective synthesis lies in its role as a prochiral scaffold. The symmetrical piperidone ring presents multiple opportunities for the introduction of chirality through stereoselective transformations. The ketone at the C4-position and the adjacent methylene (B1212753) groups at C3 and C5 are common sites for asymmetric modification, allowing chemists to generate chiral piperidine (B6355638) derivatives with high enantiomeric purity.

Key strategies for inducing chirality include:

Asymmetric Reduction: The carbonyl group can be reduced to a hydroxyl group using chiral catalysts or reagents, establishing a stereocenter at the C4 position. Catalytic asymmetric hydrogenation or transfer hydrogenation with chiral ruthenium or rhodium complexes are effective methods for producing optically active 4-hydroxypiperidine (B117109) derivatives.

Enantioselective α-Functionalization: The methylene carbons alpha to the carbonyl group (C3 and C5) are prochiral and can be functionalized enantioselectively. nih.gov Advances in organocatalysis and transition-metal catalysis have enabled reactions such as asymmetric α-amination, α-alkylation, and α-arylation on N-protected piperidones. nih.govresearchgate.net For instance, proline-catalyzed α-aminooxylation can introduce a functional group stereoselectively, which serves as a handle for further synthetic manipulations.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for the desymmetrization of prochiral ketones. Ketoreductases (KREDs) can reduce the C4-ketone with high enantioselectivity under mild conditions, providing access to either the (R)- or (S)-4-hydroxypiperidine enantiomer depending on the specific enzyme used.

Once a stereocenter is established, it can direct the stereochemistry of subsequent reactions, making this building block a valuable precursor for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

Table 1: Methods for Enantioselective Synthesis from 4-Piperidone (B1582916) Scaffolds
TransformationReaction TypeTypical Catalysts/ReagentsResulting Chiral Moiety
Asymmetric ReductionCatalytic HydrogenationChiral Ru- or Rh-complexesChiral 4-Hydroxypiperidine
Enantioselective Alkylationα-FunctionalizationChiral Phase-Transfer CatalystsChiral 3-Substituted-4-oxopiperidine
Enzymatic ReductionBiocatalysisKetoreductases (KREDs)Chiral 4-Hydroxypiperidine
Enantioselective ArylationPalladium-Catalyzed C-H CouplingPd(II) with Chiral Phosphoric AcidsChiral α-Aryl Piperidines

Synthesis of Complex Piperidine-Containing Natural Products and Analogues

The piperidine ring is a core structural motif in thousands of alkaloids and numerous synthetic pharmaceuticals. This compound and its close derivatives serve as fundamental starting materials for the synthesis of these complex molecules. The N-protected 4-piperidone structure provides a reliable and versatile template that can be elaborated into intricate polycyclic systems.

A prominent example is the use of its N-substituted analogues in the synthesis of potent analgesics. The closely related compound, 1-benzyl-4-piperidone, is a key intermediate in the efficient synthesis of remifentanil, a powerful and short-acting narcotic analgesic. researchgate.net The synthesis involves a Strecker-type condensation of the piperidone with aniline (B41778) and hydrogen cyanide to form an α-amino nitrile, which is then further elaborated through hydrolysis, acylation, and esterification to yield the final complex molecule. researchgate.net This pathway highlights how the C4-keto group acts as a crucial entry point for building the complex substitution pattern required for biological activity.

Furthermore, the piperidine scaffold is central to the total synthesis of various natural products. While many syntheses build the piperidine ring as part of their strategy, the use of pre-formed piperidones like this compound offers a convergent approach. For example, synthetic strategies toward aspidosperma alkaloids, such as vindoline, often involve the construction of a complex polycyclic system where a piperidine ring is a key component. nih.govresearchgate.net The functional handles on the piperidone allow for the attachment of other rings and the installation of necessary stereocenters through reactions like the aza-Prins cyclization. researchgate.net

Precursor in the Rational Design and Synthesis of Novel Heterocyclic Scaffolds

The reactivity of this compound makes it an ideal precursor for creating novel heterocyclic scaffolds, which are of high interest in medicinal chemistry for exploring new chemical space. ontosight.ai The ketone functionality is a versatile handle for condensation and multicomponent reactions, enabling the construction of fused and spirocyclic systems. researchgate.net

Spirocyclic Heterocycles: The C4-carbonyl group is a perfect anchor point for the synthesis of spirocycles, where two rings share a single atom. These rigid, three-dimensional structures are highly sought after in drug design. For instance, reaction of the piperidone with bifunctional reagents can lead to a variety of spiro-heterocycles. Examples include:

Reaction with amino-alcohols or amino-thiols to form spiro-oxazolidines or spiro-thiazolidines.

Condensation with aminoguanidine (B1677879) to yield spiro-triazinones.

Use in the Castagnoli-Cushman reaction with an amine and a cyclic anhydride (B1165640) to produce spiro-lactams.

Fused Heterocyclic Systems: The piperidone ring can also serve as a foundation for building fused ring systems. The Petrenko-Kritschenko piperidone synthesis, a classic multicomponent reaction, utilizes aldehydes, a primary amine, and a β-ketoester to construct the 4-piperidone ring, which can then be used to build further fused structures. wikipedia.org By using this compound as the starting material, chemists can perform reactions on the α-carbons or the ketone to append new rings. For example, a Fischer indole (B1671886) synthesis using the corresponding hydrazone can lead to the formation of indolo[2,3-c]piperidines. Similarly, condensation with an ortho-aminobenzaldehyde can yield piperidino-quinolines.

The development of diverse scaffolds from this single starting material is a testament to its utility in generating molecular complexity. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Derived from 4-Piperidones
Scaffold TypeSynthetic StrategyResulting Heterocycle
SpirocyclicReaction with 1,2-diaminesSpiro-imidazolidine
SpirocyclicStrecker reaction followed by cyclizationSpiro-imidazolinone
FusedFischer Indole SynthesisIndolo[2,3-c]piperidine
FusedCondensation with o-phenylenediaminePiperidino-benzodiazepine
FusedBeckmann rearrangement of oximeDiazepinone

Role in High-Throughput Synthesis and Combinatorial Library Generation

In modern drug discovery, the rapid synthesis and screening of large numbers of compounds is essential. This compound is an excellent scaffold for high-throughput synthesis and the generation of combinatorial libraries due to its versatile functional handles. A chemical library is a collection of diverse molecules used in high-throughput screening to identify lead compounds for drug development.

The utility of this piperidone scaffold in library synthesis stems from several key features:

Multiple Points of Diversity: The molecule offers at least three points for diversification. The nitrogen atom can be functionalized with a wide array of substituents after deprotection of the carbamate (B1207046). The ketone at C4 can be converted into numerous other functional groups (amines, alcohols, alkenes) or used as a site for spirocycle formation. The α-carbons can be substituted, introducing further diversity.

Robust Chemistry: The chemical transformations involving the piperidone core are generally high-yielding and reliable, making them suitable for automated parallel synthesis.

Favorable Physicochemical Properties: The piperidine ring is a "privileged scaffold" in medicinal chemistry, often imparting favorable properties such as aqueous solubility and metabolic stability to the final compounds.

A common strategy involves converting the C4-ketone to an amine via reductive amination. This creates a 4-aminopiperidine (B84694) core, which can then be acylated with a diverse set of carboxylic acids. Combined with variations at the ring nitrogen, this approach can quickly generate thousands of distinct amide derivatives. Such libraries of piperidine-based compounds have been instrumental in the discovery of novel therapeutic agents across various disease areas.

Pharmacological and Biological Research Applications of Methyl 4 Oxopiperidine 1 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Methyl 4-oxopiperidine-1-carboxylate Analogues

The biological activity of derivatives of this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications influence the pharmacological effects of these compounds. These studies systematically alter parts of the molecule to identify the key chemical features, or pharmacophores, responsible for their biological actions.

For instance, in the development of fentanyl analogues, a class of potent opioid analgesics, the 4-anilidopiperidine core, which can be derived from this compound, is a critical structural motif. SAR studies have revealed that the nature of the substituent at the 4-position of the piperidine (B6355638) ring significantly influences both the potency and duration of action. It has been observed that steric factors, rather than the chemical nature of the substituent, play a more dominant role in determining the analgesic potency of these analogues. eurekaselect.com

Furthermore, modifications to the piperidine ring itself, such as the introduction of a methyl group at the 3-position, can have a profound impact on activity. The stereochemistry of this substitution is also critical, with the cis-isomer often exhibiting greater potency than the trans-isomer. eurekaselect.com These SAR findings not only help in optimizing the analgesic properties but also in understanding the potential for adverse effects. For example, the neurotoxic effects of some fentanyl analogues have been shown to parallel their analgesic potency in SAR studies, suggesting that similar receptor interactions may be responsible for both effects. eurekaselect.com

In the context of other biological activities, such as antimicrobial or anticancer effects, SAR studies have highlighted the importance of different structural features. For example, the nature and position of substituents on the aromatic rings attached to the piperidine core can dramatically alter the compound's activity spectrum and potency.

Elucidation of Molecular Mechanisms of Action for Bioactive Derivatives

Understanding the molecular mechanisms by which the derivatives of this compound exert their biological effects is fundamental to their development as therapeutic agents. These mechanisms are diverse and depend on the specific structural modifications of the piperidine scaffold.

Antimicrobial and Antifungal Mechanisms: The antimicrobial action of piperidine derivatives often involves disruption of the microbial cell membrane. The positively charged piperidine ring can interact electrostatically with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability and leakage of cellular contents. rsc.org Some derivatives may also interfere with essential cellular processes within the microbe. For antifungal agents, a key mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Piperidine-containing compounds can mimic high-energy carbocationic intermediates in the ergosterol pathway, thereby inhibiting enzymes such as sterol C14-reductase and sterol C8-isomerase.

Anticancer Mechanisms: The anticancer properties of piperidine derivatives are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. nih.govbohrium.com These compounds can trigger the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. nih.gov This, in turn, can lead to the release of cytochrome c from the mitochondria, which activates a cascade of caspases, the executive enzymes of apoptosis. nih.gov

Furthermore, piperidine derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the NF-κB and PI3K/Akt pathways. nih.govbohrium.com By inhibiting these pathways, these compounds can halt the cell cycle, prevent the expression of anti-apoptotic proteins like Bcl-2, and promote the expression of pro-apoptotic proteins like Bax. nih.govresearchgate.net

Neuropharmacological Mechanisms: In the central nervous system, derivatives of this compound can act on various receptors. As NMDA receptor antagonists, they can block the activity of the N-methyl-D-aspartate receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neuronal communication. google.comnih.gov Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. By blocking these receptors, piperidine-based antagonists can offer neuroprotective effects. google.com

As intermediates for opioid analgesics like fentanyl and its analogues, the core piperidine structure is essential for binding to and activating opioid receptors, particularly the µ-opioid receptor. wikipedia.org This receptor activation initiates a G-protein signaling cascade that ultimately leads to a decrease in neuronal excitability and the inhibition of pain signal transmission. drugbank.com

Development of Potential Therapeutic Agents

The versatile nature of the this compound scaffold has led to the exploration of its derivatives as potential therapeutic agents across a range of diseases.

Antimicrobial Activity of Piperidine Derivatives

Piperidine-containing compounds have demonstrated significant potential as antimicrobial agents. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes them attractive candidates for further development. biointerfaceresearch.com For example, certain piperidine derivatives have shown antibacterial activity comparable to the standard antibiotic ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidin-4-one structure has been shown to enhance antifungal activity when compared to the parent piperidin-4-one. biomedpharmajournal.org

Below is a table summarizing the antimicrobial activity of selected piperidine derivatives:

Compound/DerivativeTarget Organism(s)Observed EffectReference(s)
Piperidin-4-one with thiosemicarbazone moietyVarious bacteria and fungiSignificant antibacterial and enhanced antifungal activity biomedpharmajournal.org
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylateStaphylococcus aureus, Escherichia coliExcellent antibacterial activity biointerfaceresearch.com

Antiviral Properties

Derivatives of this compound have also been investigated for their antiviral properties. The piperidine nucleus is a component of some compounds with activity against viruses such as HIV and influenza. For instance, a series of purine (B94841) derivatives incorporating a piperidine substituent demonstrated potent anti-HIV activity. nih.gov Another compound from the same series showed significant potency against the influenza A/H1N1 virus. nih.gov The development of alkene piperidine derivatives has also been pursued for the treatment of HIV. google.com

Anticancer and Cytotoxic Activity

The piperidine scaffold is present in numerous compounds with demonstrated anticancer and cytotoxic activity. These derivatives can inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung. nih.govnih.gov The cytotoxic effects are often selective for cancer cells over normal cells. nih.gov For example, one piperidine derivative showed significantly higher toxicity towards a renal cancer cell line compared to a normal human keratinocyte cell line. nih.gov

The following table provides examples of the cytotoxic activity of piperidine derivatives against different cancer cell lines:

Derivative TypeCancer Cell Line(s)Key FindingsReference(s)
Highly functionalized piperidinesU251, MCF7, NCI/ADR-RES, NCI-H460, HT29Varied sensitivity, with some compounds showing high toxicity to cancer cells and low toxicity to normal cells. nih.gov
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidineMDA-MB-231 (ER-), MCF-7 (ER+)Inhibition of cell proliferation and cell cycle arrest at the G0/G1 phase. nih.gov
2-amino-4-(1-piperidine) pyridine (B92270)HT29, DLD-1 (Colon cancer)Inhibition of proliferation and cell cycle arrest at the G0/G1 phase. nih.gov

Neuropharmacological Applications (e.g., NMDA Receptor Antagonists, Opioid Analgesic Intermediates)

Derivatives of this compound are of significant interest in neuropharmacology. They serve as key intermediates in the synthesis of potent opioid analgesics, such as fentanyl and its analogues, which are crucial for the management of severe pain. wikipedia.org

Furthermore, the piperidine ring is a common feature in many NMDA receptor antagonists. google.com These compounds have potential therapeutic applications in a variety of neurological and psychiatric conditions where NMDA receptor dysfunction is implicated, including neurodegenerative diseases, epilepsy, and depression. nih.govrjeid.com For example, certain piperidine derivatives have been shown to specifically antagonize the NR1/NR2B subtype of the NMDA receptor, which is particularly relevant to nerve degeneration and pain transmission. google.com

Enzyme Inhibitors (e.g., Jak3 Inhibitors)

The this compound scaffold is integral to the synthesis of potent enzyme inhibitors, most notably inhibitors of the Janus kinase (JAK) family. derpharmachemica.com The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that are often dysregulated in autoimmune diseases and cancer. nih.gov Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

A prominent example is Tofacitinib (CP-690,550), an inhibitor of JAK3, which is used in the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. derpharmachemica.comglobethesis.com The synthesis of Tofacitinib relies on a chiral 3,4-disubstituted piperidine core, which can be derived from precursors like 4-oxopiperidine carboxylates. derpharmachemica.comunl.ptresearchgate.net The piperidine moiety is crucial for the compound's interaction with the kinase domain. Tofacitinib was originally developed as a selective JAK3 inhibitor, although it also demonstrates activity against JAK1 and JAK2. nih.govglobethesis.com The development of such inhibitors highlights the importance of the piperidine scaffold in achieving desired potency and selectivity. nih.gov

Compound NameTarget Enzyme(s)Therapeutic ApplicationKey Intermediate Scaffold
Tofacitinib (CP-690,550)JAK3, JAK1, JAK2Rheumatoid Arthritis, Psoriatic Arthritis3,4-disubstituted piperidine

Applications in Agrochemical Development

The versatility of the this compound scaffold extends beyond pharmaceuticals into the realm of agrochemical development. ontosight.ai The piperidine ring is a component of various commercial herbicides and fungicides, contributing to their biological activity. ccspublishing.org.cn

For instance, piperidine-containing compounds like dimepiperate (B1670653) and piperophos (B1677943) are established herbicides. ccspublishing.org.cn The development of novel agrochemicals often involves the incorporation of such heterocyclic structures to optimize efficacy and selectivity. mdpi.comuwa.edu.au Research in this area has led to the discovery of potent fungicides, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which often feature carboxamide moieties that can be synthetically linked to piperidine-based structures. nih.govmdpi.comnih.gov Patents in the agrochemical field frequently describe novel piperidine derivatives for use as insecticides, acaricides, and fungicides, underscoring the ongoing importance of this chemical class in crop protection. google.comgoogle.com The functional groups on the this compound ring allow for the systematic modification and optimization of properties required for effective agrochemicals, such as target specificity and environmental stability.

Agrochemical ClassExample Compound(s)Mode of ActionRelevance of Piperidine Scaffold
HerbicidesDimepiperate, PiperophosPlant hormone antagonist (auxin)Core structural component
FungicidesThiazolyl piperidine analogsInhibition of fungal enzymes (e.g., SDH)Scaffold for derivatization
InsecticidesVarious patented compoundsVaries (e.g., neurotoxic)Structural backbone for active molecules

In Silico Molecular Docking and Virtual Screening Studies for Target Identification and Ligand Design

In silico techniques, such as molecular docking and virtual screening, are powerful computational tools in modern drug and agrochemical discovery. These methods allow researchers to predict how a molecule, or "ligand," will bind to the active site of a biological target, such as an enzyme or receptor, and to screen vast libraries of virtual compounds to identify potential hits. benthamdirect.comthieme-connect.com

The piperidine scaffold, including derivatives of this compound, is frequently employed in these computational studies. Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it an ideal starting point for ligand design. benthamdirect.comeurekaselect.com

Molecular docking studies have been used to investigate how piperidine derivatives interact with a range of targets, including various protein kinases like Akt and Anaplastic lymphoma kinase (ALK). benthamdirect.comresearchgate.net These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, guiding the rational design of more potent and selective inhibitors. nih.gov

Virtual screening campaigns often identify piperidine-containing molecules as promising candidates from large chemical databases. nih.gov By using a known active compound or a specific pharmacophore model, researchers can filter millions of compounds to find novel structures that are predicted to have high binding affinity for the target of interest. This approach accelerates the discovery process, reduces costs, and helps prioritize which molecules to synthesize and test in the laboratory. The recurring appearance of the piperidine framework in the results of such screenings validates its status as a "privileged scaffold" in medicinal chemistry.

Study TypeTargetPiperidine Derivative ClassKey Findings
3D-QSAR & Molecular DockingProtein Kinase B (Akt)General Piperidine DerivativesElucidation of structural requirements for bioactivity. benthamdirect.com
3D-QSAR & Molecular DockingAnaplastic Lymphoma Kinase (ALK)Piperidine CarboxamidesIdentification of key steric, electrostatic, and hydrophobic interactions for potent inhibition. researchgate.net
Virtual Screening & DockingSigma-1 Receptor (S1R)Piperidine/Piperazine-based compoundsDiscovery of a potent S1R agonist with high binding affinity (Ki = 3.2 nM). nih.gov

Future Research Directions and Challenges

Sustainable and Green Chemistry Approaches in the Synthesis of Oxopiperidine Carboxylates

The pharmaceutical industry is increasingly prioritizing sustainable and green chemistry principles to minimize environmental impact. mdpi.com Future research in the synthesis of oxopiperidine carboxylates will likely concentrate on developing more eco-friendly methodologies. nih.gov This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comunibo.it

Key areas of development include:

Solvent-Free and Alternative Solvent Systems: Research is moving towards solvent-free reaction conditions, such as mechanochemical grinding, which reduces waste and environmental impact. mdpi.comnih.gov When solvents are necessary, the focus is on using greener alternatives like water, ethanol, or supercritical fluids, replacing hazardous solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). unibo.itresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation offers significant advantages, including dramatically reduced reaction times, increased product yields, and cleaner reaction profiles, making it an attractive green alternative to conventional heating methods. nih.gov

Catalytic Innovations: The development of highly efficient and recyclable catalysts, such as metal-catalyzed systems for one-pot reactions, improves atom economy and prevents the generation of hazardous waste. mdpi.com A highly atom-economic one-pot multicomponent synthesis of polysubstituted tetrahydropyridines, which can be converted to piperidin-4-one-3-carboxylates, has been demonstrated using zirconium tetrachloride as a catalyst. researchgate.net

Green Chemistry ApproachBenefitExample Application
Mechanochemistry Reduces or eliminates solvent use, lowers energy consumption.Grinding reactants together using a mortar and pestle or a ball mill. nih.gov
Microwave Irradiation Accelerates reaction rates, improves yields, enables cleaner reactions.Heterocyclic synthesis, such as for oxadiazoles, often completed in minutes instead of hours. nih.gov
Alternative Solvents Replaces hazardous solvents with environmentally benign options.Use of water, ethanol, or ionic liquids in place of chlorinated solvents. unibo.it
Recyclable Catalysts Minimizes waste and allows for cost-effective, repeated use.Metal-catalyzed acceptorless coupling for N-heterocycle synthesis. mdpi.com

Exploration of Novel Biological Activities and Therapeutic Targets for Methyl 4-oxopiperidine-1-carboxylate Derivatives

Derivatives of the piperidine (B6355638) scaffold are known to possess a wide spectrum of biological activities. ontosight.ai Future research will focus on synthesizing and screening novel derivatives of this compound to identify new therapeutic applications. The core structure serves as a versatile building block for creating libraries of compounds for high-throughput screening. ontosight.ai

Promising areas for exploration include:

Antimicrobial and Antiviral Agents: Piperidine derivatives have shown potential antimicrobial and antiviral properties. ontosight.ai New derivatives could be developed to combat drug-resistant bacteria and emerging viral threats. A series of methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate derivatives were synthesized and screened for antimicrobial activity. researchgate.net

Anticancer Therapeutics: The piperidine ring is a common motif in anticancer agents. ontosight.airesearchgate.net Research into derivatives targeting novel pathways in cancer biology, such as histone demethylases (KDMs), is a promising avenue. researchgate.net

Inhibitors for Specific Enzyme Targets: The scaffold can be modified to target specific enzymes involved in disease. For instance, piperidine derivatives have been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a potential target for tuberculosis therapy. nih.gov

Central Nervous System (CNS) Disorders: The piperidine structure is a key component of many CNS-active drugs, including analgesics like fentanyl analogues. researchgate.netresearchgate.net Exploration of new derivatives could lead to novel treatments for a range of neurological and psychiatric conditions.

Therapeutic AreaPotential Target / ActivityReference Compound Class
Infectious Diseases MenA enzyme in M. tuberculosisPiperidine inhibitors of MenA nih.gov
Oncology Histone demethylases (e.g., KDM4s)Triazolopyridine derivatives researchgate.net
Pain Management µ-Opioid ReceptorsFentanyl analogues researchgate.netresearchgate.net
General Antimicrobial Broad-spectrum antibacterial/antifungalAmino acid derivatives of piperidine-4-carboxylate researchgate.net

Integration of Artificial Intelligence and Machine Learning for Rational Drug Design and Synthetic Route Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating the drug discovery process. nih.govresearchgate.net These computational tools can be applied to the design of novel this compound derivatives and the prediction of efficient synthetic pathways. nih.govbohrium.comumk.pl

Future applications in this area will include:

Rational Drug Design: AI algorithms can analyze vast datasets to predict the biological activity of virtual compounds, enabling the de novo design of new derivatives with desired properties and reduced side effects. researchgate.net ML models are used to develop quantitative structure-activity relationships (QSAR) to classify and predict the activity of candidate molecules before synthesis. nih.govumk.pl

Synthetic Route Prediction (Retrosynthesis): AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules. cas.orgengineering.org.cn These systems learn from the vast body of published chemical reactions to suggest disconnections and identify commercially available starting materials, potentially reducing development time and costs. engineering.org.cnnih.gov However, the predictive power of these models is highly dependent on the quality and diversity of the training data. cas.org

Reaction Outcome Prediction: ML models are being developed to predict the yield and selectivity of chemical reactions. nih.gov This allows chemists to prioritize synthetic routes that are most likely to be successful, optimizing resource allocation.

Development of Advanced Catalytic Systems for Highly Selective Functionalization

The development of advanced catalytic systems is essential for the precise and efficient functionalization of the piperidine ring. Future research will aim to create catalysts that offer high selectivity for specific C-H bonds, enabling the synthesis of complex derivatives from simple precursors. d-nb.infonih.gov

Key research directions include:

Palladium Catalysis: Palladium-catalyzed reactions are widely used for C-H functionalization. acs.org Research is focused on developing new ligands that can control the regioselectivity of these reactions, for example, to favor arylation at the β-position (C3) over the more classical α-position (C2) in N-Boc-piperidines. researchgate.net

Rhodium Catalysis: Chiral dirhodium catalysts have shown promise in controlling both the site-selectivity (C2, C3, or C4) and stereoselectivity of C-H functionalization reactions involving donor/acceptor carbenes. d-nb.infonih.gov

Cobalt Catalysis: Simple and inexpensive cobalt-based catalytic systems have been developed for the arylation of saturated N-heterocycles, offering a versatile and chemoselective method for creating C-C bonds. nih.gov

Cross Dehydrogenative Coupling: Metal-catalyzed methods that form iminium ions in situ followed by interception with nucleophiles allow for selective α-functionalization of N-alkyl piperidines. acs.org

Catalyst MetalReaction TypeKey Advantage
Palladium (Pd) C(sp³)–H ArylationLigand-controlled β-selectivity. researchgate.net
Rhodium (Rh) C-H Functionalization (Carbene Insertion)High diastereoselectivity and enantioselectivity with chiral catalysts. d-nb.infonih.gov
Cobalt (Co) Cross-Coupling with Grignard ReagentsInexpensive, versatile, and chemoselective. nih.gov
Ruthenium (Ru) β-Alkylation of AminesConcurrent N-alkylation and β-alkylation. researchgate.net

Addressing Challenges in Stereocontrol and Regioselectivity for Complex Derivatives

Achieving precise control over stereochemistry and regiochemistry remains a significant challenge in the synthesis of polysubstituted piperidines. d-nb.info The functionalization of different positions on the piperidine ring (e.g., C2, C3, or C4) often requires distinct synthetic strategies. d-nb.infonih.gov

Future work will need to address:

Regioselectivity: The selective functionalization of the C3 and C4 positions of the piperidine ring is particularly challenging. researchgate.net While methods for C2 functionalization are more established, indirect approaches, such as the ring-opening of a cyclopropanated tetrahydropyridine (B1245486), are often required to access the C3 position. d-nb.infonih.gov The development of directing groups that can guide catalysts to specific C-H bonds is a critical area of research. acs.org

Stereocontrol: Creating specific stereoisomers (enantiomers and diastereomers) is crucial for biological activity. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries. ru.nl For example, the stereochemical outcome of Mannich reactions can be directed by a chiral auxiliary, which is later removed to yield a single enantiomer. ru.nl Similarly, the choice of a chiral dirhodium catalyst can significantly influence the diastereomeric ratio and enantiomeric excess in C-H functionalization reactions. d-nb.infonih.gov Highly stereocontrolled multi-step syntheses often rely on a sequence of diastereoselective reactions where each step proceeds with high fidelity. beilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-oxopiperidine-1-carboxylate, and how can purification be achieved?

this compound is synthesized via condensation reactions, such as between malononitrile and this compound in ethanol, yielding products with high purity (87–96%) after crystallization or chromatography . Purification often involves flash chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization with ethyl ether . Reaction conditions typically include mild temperatures (room temperature to 0°C) and bases like triethylamine to neutralize byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve piperidine ring protons (δ 2.3–4.3 ppm for CH₂ groups) and ester methyl signals (δ 3.6–3.8 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., [M+1]+ = 238.3 for derivatives) . Consistency with literature data and integration of multiple techniques ensure accurate structural assignment .

Q. What safety protocols are critical when handling this compound?

While toxicological data are limited, standard precautions include:

  • Eye/Skin exposure : Immediate flushing with water for 15 minutes .
  • Ingestion : Mouth rinsing (if conscious) and medical consultation .
  • Storage : At 2–8°C in airtight containers to prevent degradation . Always use fume hoods and PPE (gloves, lab coats) during synthesis .

Advanced Research Questions

Q. How can computational tools like SHELX and Mercury enhance structural analysis of this compound derivatives?

  • SHELX : Refines crystallographic data for small molecules, resolving bond lengths/angles and electron density maps. Its robustness with high-resolution data makes it ideal for piperidine derivatives .
  • Mercury : Visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds), aiding in understanding crystallinity and stability . Comparative analysis of computational models with experimental data (e.g., XRD) validates structural hypotheses .

Q. What reaction optimization strategies improve yields in multi-step syntheses involving this compound?

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitutions .
  • Catalysts : Lewis acids like TMSCl accelerate esterifications, while Et₃SiH/TMSOTf promotes stereoselective couplings .
  • Temperature control : Low temperatures (−78°C) minimize side reactions in sensitive steps . Monitoring via TLC/HPLC ensures intermediate purity before proceeding .

Q. How can impurities like Loratadine Impurity H be quantified in this compound samples?

  • Reference standards : Use certified materials (e.g., Ethyl 4-oxopiperidine-1-carboxylate, 97.0% purity) for calibration .
  • Chromatography : HPLC/LC-MS with C18 columns and UV detection (λ = 254 nm) resolves impurities .
  • Mass balance : Combines assay, impurity profiling, and residual solvent analysis to validate purity . Metrological traceability to SI units ensures reproducibility .

Methodological Considerations

Q. What are best practices for documenting the synthesis and characterization of this compound in publications?

  • Experimental section : Detail reagents, solvents, purification steps, and instrumentation (e.g., "purified by column chromatography, cyclohexane/EtOAc 7:1") .
  • Supporting information : Include raw NMR/IR spectra and crystallographic data (CIF files) for peer review .
  • Literature citation : Reference analogous syntheses (e.g., ethyl or benzyl derivatives) to contextualize methods .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Steric hindrance : Bulky substituents at the 4-position slow down ring-opening reactions .
  • Electronic effects : Electron-withdrawing groups (e.g., esters) activate the piperidine ring for attacks at the carbonyl . Computational modeling (DFT) predicts reaction pathways and transition states, guiding reagent selection .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

  • Cross-validation : Compare NMR chemical shifts across solvents (e.g., DMSO vs. CDCl₃) and instruments (400 MHz vs. 600 MHz) .
  • Crystallographic confirmation : Resolve ambiguities in tautomeric forms or stereochemistry via XRD .
  • Collaborative verification : Share samples with independent labs to replicate results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.